molecular formula C13H16Cl2N2OS2 B2993532 2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate CAS No. 51661-05-3

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate

Cat. No. B2993532
CAS RN: 51661-05-3
M. Wt: 351.3
InChI Key: IYCCGQVAYDEOOE-UHFFFAOYSA-N
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Description

The compound “2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate” is a derivative of “2-((2,6-Dichlorophenyl)amino)benzoic acid” (2-DCABA), which is a potential non-steroidal anti-inflammatory drug . It is also an analog of “2-((2,6-dimethylphenyl)amino)benzoic acid” (HDMPA) .


Synthesis Analysis

The synthesis of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange . Three forms - two polymorphs (I and II) and one cocrystal salt (S) - were obtained through polymorph screening in a variety of solvents .


Molecular Structure Analysis

The molecular structure of the compound is similar to that of 2-DCABA . The molecular formula of 2-DCABA is C18H15Cl2NO6, with an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .


Chemical Reactions Analysis

The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA . The photocatalytic degradation of diclofenac, a related compound, has been studied . The diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are likely similar to those of 2-DCABA . The molecular formula of 2-DCABA is C18H15Cl2NO6, with an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .

Scientific Research Applications

Pharmaceutical Development

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate: and its derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research has delved into the polymorphism of these compounds to understand their conformational flexibility, which can influence drug efficacy and stability . The study of polymorphism is crucial in pharmaceuticals as it affects the solubility, bioavailability, and processability of drugs.

properties

IUPAC Name

[2-(2,6-dichloroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2OS2/c1-3-17(4-2)13(19)20-8-11(18)16-12-9(14)6-5-7-10(12)15/h5-7H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCCGQVAYDEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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